5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a cyclopropyl group at the 5-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with appropriate reagents. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine core . Another method involves the reaction of 5-aminopyrazole with aryl methyl ketones and malononitrile under I2-mediated conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding reactions and scalable processes, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.
Scientific Research Applications
5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: It has been used in studies to understand the biological activity of pyrazolopyridine derivatives.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with distinct properties and applications.
Uniqueness
5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclopropyl and methyl groups, which may confer specific biological activities and chemical reactivity. These substituents can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11N3/c1-6-9-4-8(7-2-3-7)5-11-10(9)13-12-6/h4-5,7H,2-3H2,1H3,(H,11,12,13) |
InChI Key |
VAOBSLYHFDNXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.